4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 207231-25-2
VCID: VC2864757
InChI: InChI=1S/C10H3ClF3NO2/c11-6-3-1-5(12)7(13)8(14)9(3)15-2-4(6)10(16)17/h1-2H,(H,16,17)
SMILES: C1=C2C(=C(C(=C1F)F)F)N=CC(=C2Cl)C(=O)O
Molecular Formula: C10H3ClF3NO2
Molecular Weight: 261.58 g/mol

4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid

CAS No.: 207231-25-2

Cat. No.: VC2864757

Molecular Formula: C10H3ClF3NO2

Molecular Weight: 261.58 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid - 207231-25-2

Specification

CAS No. 207231-25-2
Molecular Formula C10H3ClF3NO2
Molecular Weight 261.58 g/mol
IUPAC Name 4-chloro-6,7,8-trifluoroquinoline-3-carboxylic acid
Standard InChI InChI=1S/C10H3ClF3NO2/c11-6-3-1-5(12)7(13)8(14)9(3)15-2-4(6)10(16)17/h1-2H,(H,16,17)
Standard InChI Key NJZRDDAKYGCCPV-UHFFFAOYSA-N
SMILES C1=C2C(=C(C(=C1F)F)F)N=CC(=C2Cl)C(=O)O
Canonical SMILES C1=C2C(=C(C(=C1F)F)F)N=CC(=C2Cl)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid features a quinoline ring system with multiple functional groups arranged in a specific pattern. The compound contains a chloro group at the 4-position, trifluoro groups at the 6, 7, and 8 positions, and a carboxylic acid group at the 3-position. This specific arrangement of substituents contributes significantly to its reactivity and biological activity profile, making it an important intermediate in organic synthesis and pharmaceutical development.

The compound belongs to the class of heterocyclic compounds, specifically within the quinoline family. It is characterized as a fluorinated building block due to the presence of multiple fluorine atoms, which enhances its electron-withdrawing properties. The molecular formula of the compound is C10H3ClF3NO2, as confirmed by multiple sources . The structural representation can be visualized through its SMILES notation: O=C(O)C1=CN=C2C(F)=C(F)C(F)=CC2=C1Cl .

Table 1: Structural Identifiers of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid

ParameterValue
CAS Number207231-25-2
Molecular FormulaC10H3ClF3NO2
IUPAC Name4-Chloro-6,7,8-trifluoro-3-quinolinecarboxylic acid
InChIInChI=1S/C10H3ClF3NO2/c11-6-3-1-5(12)7(13)8(14)9(3)15-2-4(6)10(16)17/h1-2H,(H,16,17)
InChI KeyNJZRDDAKYGCCPV-UHFFFAOYSA-N

Chemical Properties

The chemical properties of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid are largely determined by its functional groups and electronic structure. The compound exhibits stability under standard laboratory conditions but shows sensitivity to strong bases or acids. The carboxylic acid group at the 3-position contributes to its acidic nature, allowing it to participate in acid-base reactions and form salts with appropriate bases.

The presence of the chloro group at the 4-position makes this position particularly reactive toward nucleophilic substitution reactions, which is a key feature exploited in synthetic applications. The trifluoro groups at positions 6, 7, and 8 enhance the electron-withdrawing properties of the molecule, affecting its reactivity profile and potentially its binding interactions with biological targets.

The compound participates in several key chemical reactions that are essential for its application in pharmaceutical development:

  • Nucleophilic substitution reactions, particularly at the 4-position where the chloro group can be displaced by various nucleophiles

  • Carboxylic acid modifications, including esterification and amidation reactions

  • Cross-coupling reactions, often facilitated by transition metal catalysts

  • Reduction reactions under specific conditions

These reactions are fundamental to the compound's utility as a building block in synthesizing more complex molecules with potential biological activities.

Applications

Research Applications

Beyond pharmaceutical development, 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid finds applications in various research contexts. It serves as a model compound for studying structure-activity relationships in quinolone antibiotics, helping researchers understand how structural modifications affect biological activity. The compound is also valuable in developing new synthetic methodologies, particularly those involving fluorinated heterocycles.

In material science research, quinoline derivatives similar to this compound have been explored for potential applications in organic electronics and photonic materials due to their unique electronic properties and fluorescence characteristics. The presence of multiple fluorine atoms can contribute to interesting solid-state packing arrangements and intermolecular interactions that may be exploited in materials development.

Current Research and Future Perspectives

Current research involving 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid and related compounds focuses on several key areas. One significant direction is the development of novel synthetic methodologies to produce the compound and its derivatives more efficiently and with higher yields. The three-component synthesis of quinoline-4-carboxylic acids based on hydrogen-transfer reactions represents one such approach that might be applicable to fluorinated derivatives .

Another active research area involves exploring the potential of this compound in addressing the growing challenge of antimicrobial resistance. By developing new quinolone derivatives based on this building block, researchers aim to create antibiotics that can overcome existing resistance mechanisms while minimizing side effects.

Future perspectives for this compound may include:

  • Development of more environmentally friendly synthesis methods that reduce the use of hazardous reagents and solvents

  • Exploration of applications beyond antibacterial agents, such as in anticancer or antiviral therapies

  • Investigation of the compound's potential in materials science, particularly in advanced electronic or optical materials

  • Utilization in bioorthogonal chemistry, where fluorinated compounds often play important roles due to their unique reactivity profiles

The continued interest in fluorinated heterocycles in medicinal chemistry suggests that 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid will remain an important compound for pharmaceutical research and development.

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